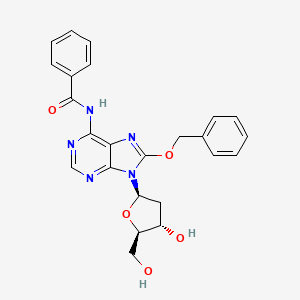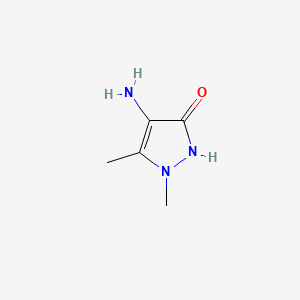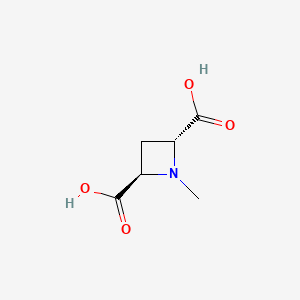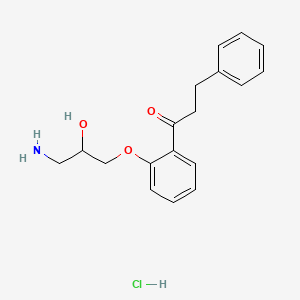
Roxatidine-d10 Acetate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roxatidine-d10 Acetate Hydrochloride is a specific and competitive H2 receptor antagonist . It is used for the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, such as duodenal ulcers and benign gastric ulcers . It is also used for the prophylaxis of recurrent gastric and duodenal ulcers .
Synthesis Analysis
Roxatidine Acetate Hydrochloride is a precursor of Roxatidine and a histamine H2 receptor antagonist . Upon oral absorption, it is rapidly converted to its active metabolite, Roxatidine, by esterases in the small intestine, plasma, and liver .Molecular Structure Analysis
The molecular formula of Roxatidine Acetate Hydrochloride is C19H28N2O4 . The average molecular weight is 348.4366 .Chemical Reactions Analysis
Roxatidine Acetate Hydrochloride suppresses the effect of histamine on the parietal cells of the stomach (H2-receptor antagonist). This suppressive action is dose-dependent . As a result, the production and secretion, particularly of gastric acid, are reduced .Physical And Chemical Properties Analysis
Roxatidine Acetate Hydrochloride is well absorbed orally with 80–90% bioavailability . It has a half-life of 5-6 hours . The protein binding is 5-7% .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Roxatidine-d10 Acetate Hydrochloride involves the conversion of Roxatidine into Roxatidine-d10 via a deuterium exchange reaction followed by acetylation to form Roxatidine-d10 Acetate. The final step involves the formation of Roxatidine-d10 Acetate Hydrochloride through reaction with Hydrochloric Acid.", "Starting Materials": [ "Roxatidine", "Deuterium gas", "Acetic anhydride", "Sodium acetate", "Hydrochloric Acid", "Sodium Hydroxide", "Ethanol", "Water" ], "Reaction": [ "Deuterium exchange reaction: Roxatidine is reacted with Deuterium gas in the presence of a suitable catalyst such as Palladium on carbon to form Roxatidine-d10.", "Acetylation: Roxatidine-d10 is reacted with Acetic anhydride and Sodium acetate in the presence of a suitable catalyst such as Sodium Hydroxide to form Roxatidine-d10 Acetate.", "Formation of Hydrochloride salt: Roxatidine-d10 Acetate is reacted with Hydrochloric Acid in Ethanol and Water mixture to form Roxatidine-d10 Acetate Hydrochloride." ] } | |
CAS-Nummer |
1794898-04-6 |
Produktname |
Roxatidine-d10 Acetate Hydrochloride |
Molekularformel |
C19H29ClN2O4 |
Molekulargewicht |
394.962 |
IUPAC-Name |
[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2; |
InChI-Schlüssel |
FEWCTJHCXOHWNL-PBQOSDORSA-N |
SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |
Synonyme |
2-(Acetyloxy)-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Hydrochloride; Altat-d10; Gastralgin-d10; HOE 760-d10; Neo H2-d10; Roxit-d10; TZU 0460-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)



![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)